1-Allyl-2-methyl-1H-indole-3-carbaldehyde
Description
Evolution of the Indole (B1671886) Scaffold in Organic Synthesis and Medicinal Chemistry
The journey of indole chemistry began in the 19th century with the study of the dye indigo. In 1866, Adolf von Baeyer first synthesized indole from oxindole, marking a pivotal moment in heterocyclic chemistry. researchgate.net The development of reliable methods for constructing the indole core was crucial for advancing the field. The Fischer indole synthesis , discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing substituted indoles from arylhydrazines and carbonyl compounds. researchgate.net This reaction's robustness and tolerance for a variety of substituents have cemented its place in the canon of organic synthesis.
Another significant advancement was the Leimgruber-Batcho indole synthesis , which provides an efficient route to indoles from o-nitrotoluenes. This method is particularly valued in the pharmaceutical industry due to its high yields and the commercial availability of starting materials. researchgate.net The ability to introduce substituents at specific positions on the indole ring, including the nitrogen atom and the benzene (B151609) and pyrrole (B145914) portions, has been a continuous focus of synthetic innovation.
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of the essential amino acid tryptophan and its numerous metabolites, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. researchgate.net Its structural motif is present in a multitude of alkaloids with potent physiological activities, including the anti-cancer agents vincristine (B1662923) and vinblastine, and the anti-hypertensive drug reserpine. The versatility of the indole scaffold allows it to interact with a wide range of biological targets, leading to its incorporation into drugs for treating conditions from inflammation and microbial infections to depression and cancer. mdpi.comnih.govontosight.ai This rich pharmacological profile continues to drive the development of new synthetic methodologies and the exploration of novel indole derivatives.
The Indole-3-carbaldehyde Core as a Versatile Precursor in Heterocyclic Synthesis
The indole-3-carbaldehyde moiety is a particularly valuable intermediate in the synthesis of complex heterocyclic compounds. researchgate.netekb.egekb.eg The formyl group at the C3 position, the most nucleophilic carbon of the indole ring, can be readily introduced through methods like the Vilsmeier-Haack reaction , which utilizes phosphorus oxychloride and dimethylformamide. google.comarchbronconeumol.org This reaction is highly efficient for the 3-formylation of indoles. archbronconeumol.org
The aldehyde functionality of indole-3-carbaldehyde is a versatile handle for a wide array of chemical transformations. Its carbonyl group readily undergoes condensation reactions with various nucleophiles, including amines and active methylene (B1212753) compounds, to form Schiff bases and vinylogous systems, respectively. researchgate.net These reactions are fundamental steps in the construction of more complex fused heterocyclic systems. For example, the reaction of indole-3-carbaldehydes with anthranilamide can lead to the formation of quinazolinone derivatives, a class of compounds with known antibacterial and anticancer activities. nih.gov
Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important classes of indole derivatives. researchgate.net This reactivity makes indole-3-carbaldehyde a key starting material for the synthesis of numerous natural products and pharmacologically active molecules, including those with antitumor, antidepressant, antimicrobial, and antiviral properties. archbronconeumol.org Its role as a building block is central to the construction of diverse molecular libraries for drug discovery and development.
Contextualizing 1-Allyl-2-methyl-1H-indole-3-carbaldehyde within Advanced Indole Chemistry Research
This compound is a specifically substituted indole that serves as a valuable intermediate in modern organic synthesis. Its structure combines three key functional elements: an allyl group at the N1 position, a methyl group at the C2 position, and a carbaldehyde at the C3 position. Each of these substituents imparts distinct reactivity and potential for further molecular elaboration, placing this compound at the intersection of synthetic methodology development and the search for novel bioactive molecules.
The synthesis of this compound can be envisioned through a multi-step process, likely involving the initial formation of a 2-methylindole (B41428) core, followed by N-alkylation with an allyl halide (such as allyl bromide) and subsequent formylation at the C3 position. The presence of the N-allyl group is of particular interest in advanced synthesis as it can participate in various transition metal-catalyzed reactions, such as cyclization and cross-coupling reactions, allowing for the construction of complex polycyclic indole derivatives.
The combination of the C2-methyl and C3-carbaldehyde groups offers a platform for building fused heterocyclic systems. The aldehyde can be used as a handle for condensation and cyclization reactions, while the C2-methyl group can influence the regioselectivity of these transformations and provide a point for further functionalization.
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its utility can be inferred from studies on similarly substituted indoles. It is recognized as an important intermediate for the synthesis of more complex heterocyclic frameworks that may possess biological activity. plos.org For instance, derivatives of indole-3-carbaldehyde are explored for their potential as antibacterial and anticancer agents. ontosight.ainih.gov The unique combination of substituents in this compound makes it a tailored building block for creating novel compounds with potential applications in medicinal chemistry and materials science.
Below are some of the known chemical and physical properties of the compound:
| Property | Value |
| CAS Number | 230283-19-9 |
| Molecular Formula | C13H13NO |
| Molecular Weight | 199.25 g/mol |
| Boiling Point | 355.4 °C at 760 mmHg |
| Density | 1.04 g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-prop-2-enylindole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-3-8-14-10(2)12(9-15)11-6-4-5-7-13(11)14/h3-7,9H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGYEUQTEYCMOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355453 | |
| Record name | 1-Allyl-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230283-19-9 | |
| Record name | 1-Allyl-2-methyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies of 1 Allyl 2 Methyl 1h Indole 3 Carbaldehyde
N-Alkylation Strategies for Indole (B1671886) Derivatives
The introduction of an allyl group onto the indole nitrogen is a critical step. The choice of method often balances reaction efficiency, selectivity, and environmental impact. Due to the ambident nucleophilic character of the indole ring, a significant challenge is achieving selective N-alkylation over C3-alkylation. nih.govnih.gov
Conventional N-alkylation is a widely practiced method for modifying the indole nucleus. This strategy typically involves the deprotonation of the indole N-H with a suitable base, followed by nucleophilic attack on an alkylating agent. For the synthesis of the target compound, this would involve the N-allylation of 2-methyl-1H-indole-3-carbaldehyde.
Classical conditions often employ a strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an allyl halide (e.g., allyl bromide). rsc.org While effective, these conditions come with considerations such as the use of hazardous reagents like NaH and potential side reactions. rsc.org Alternative bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like DMF or acetonitrile (B52724) can also be employed, often requiring heating to achieve satisfactory conversion.
Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative. thieme-connect.comacsgcipr.org This technique facilitates the transfer of the indolate anion from an aqueous or solid phase to an organic phase where the reaction with the allyl halide occurs. acsgcipr.org Catalysts such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB) are commonly used in a biphasic system (e.g., toluene/water) with an inorganic base like sodium hydroxide (B78521) (NaOH). acsgcipr.orgphasetransfer.com This approach can lead to high yields and selectivity for N-alkylation while avoiding harsh, anhydrous conditions. researchgate.netresearchgate.net
Table 1: Comparison of Conventional N-Allylation Conditions for Indole Derivatives
| Method | Base | Solvent | Typical Catalyst | Key Features |
|---|---|---|---|---|
| Strong Base | Sodium Hydride (NaH) | DMF, THF | None | High reactivity; requires anhydrous conditions; potential safety concerns. rsc.org |
| Weak Base | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | None | Milder conditions; often requires elevated temperatures. |
| Phase-Transfer Catalysis (PTC) | NaOH, KOH | Biphasic (e.g., Toluene/H₂O) | Quaternary Ammonium Salts (e.g., TBAB) | Mild conditions; high yields and selectivity; environmentally friendlier. acsgcipr.org |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields. tandfonline.com In the context of N-alkylation of indoles, microwave irradiation can significantly reduce reaction times from hours to minutes. researchgate.netnih.govorganic-chemistry.org
This technique can be applied to the reaction of an indole with an allyl halide under various conditions, including solvent-free protocols or using high-boiling point solvents like DMSO. researchgate.net For instance, the reaction of an indole with an allyl halide in the presence of a base like potassium carbonate can be completed in minutes under microwave irradiation, often leading to cleaner reactions and higher yields compared to conventional heating. researchgate.net The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. organic-chemistry.org
Table 2: Microwave-Assisted N-Alkylation of Indoles
| Substrates | Base | Conditions | Reaction Time | Yield |
|---|---|---|---|---|
| Indoles + Aryl Halides | Cs₂CO₃ or K₂CO₃ | DMSO, Microwave Irradiation | 25-40 min | Moderate to Good researchgate.net |
| Anilines + Phenacyl Bromides (Bischler Indole Synthesis) | NaHCO₃ | Solvent-free, Microwave Irradiation (540 W) | 45-60 sec | 50-75% organic-chemistry.org |
Note: This table presents examples of microwave-assisted synthesis involving indole derivatives to illustrate the general advantages of the technique.
Vilsmeier-Haack Formylation in Indole Synthesis and its Relevance to 1-Allyl-2-methyl-1H-indole-3-carbaldehyde Precursors
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.com For synthesizing the target compound, this reaction would be performed on a 1-allyl-2-methyl-1H-indole precursor. The reaction is renowned for its high regioselectivity, typically functionalizing the C3 position of the indole ring, which is the most nucleophilic site.
The reaction proceeds through the formation of a Vilsmeier reagent, which is a chloromethyleniminium salt (often called the Vilsmeier-Haack complex). jk-sci.comsid.ir This electrophilic species is generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃). ijpcbs.comjk-sci.com
The mechanism involves the following key steps:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺. jk-sci.com
Electrophilic Attack: The electron-rich C3 position of the indole ring attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the pyrrole (B145914) ring, forming a cationic intermediate. rsc.org
Aromatization: A subsequent deprotonation step restores the aromaticity of the indole system.
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final indole-3-carbaldehyde. jk-sci.com
This sequence ensures that the formyl group is introduced specifically at the C3 position, making it an ideal method for producing precursors to the target molecule.
A significant drawback of the traditional Vilsmeier-Haack reaction is its reliance on stoichiometric amounts of corrosive and hazardous reagents like POCl₃. acs.orgnih.gov Recent research has focused on developing catalytic versions of this reaction to improve its environmental and safety profile. orgsyn.org
One innovative approach involves a P(III)/P(V)=O catalytic cycle. acs.orgnih.gov In this system, a phosphine (B1218219) oxide catalyst is used in conjunction with a stoichiometric oxidant and a chloride source. This allows for the in situ generation of the active phosphoryl chloride species, which then participates in the Vilsmeier-Haack mechanism. This catalytic method provides the desired indole-3-carboxaldehydes under milder conditions and avoids the direct handling of large quantities of POCl₃. acs.org Such catalytic systems have been successfully applied to a range of indole substrates, demonstrating good functional group tolerance. orgsyn.org
Table 3: Comparison of Vilsmeier-Haack Formylation Methods
| Method | Reagents | Key Features |
|---|---|---|
| Conventional | DMF, Stoichiometric POCl₃ | Highly effective and regioselective; uses hazardous reagents. jk-sci.com |
| Catalytic | DMF, Phosphine Oxide Catalyst, Stoichiometric Oxidant/Chloride Source | Milder conditions; avoids stoichiometric POCl₃; improved safety profile. acs.orgorgsyn.org |
Green Chemistry Principles in the Synthesis of N-Allyl Indole Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of N-allyl indole derivatives, several strategies align with these principles.
Microwave and Ultrasound Assistance: As discussed, microwave-assisted synthesis significantly reduces reaction times and often energy consumption. tandfonline.comresearchgate.net Similarly, ultrasound-assisted synthesis (sonochemistry) can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. researchgate.netresearchgate.net These techniques represent an energy-efficient alternative to conventional heating.
Phase-Transfer Catalysis (PTC): PTC is inherently a green technique. acsgcipr.org It allows for the use of water as a solvent and inexpensive, safer inorganic bases, reducing the need for volatile organic solvents and hazardous strong bases like sodium hydride. acsgcipr.org
Catalytic Reactions: The development of catalytic Vilsmeier-Haack reactions is a prime example of applying green chemistry principles. acs.orgorgsyn.org By moving from stoichiometric to catalytic amounts of a reagent, waste is significantly reduced (higher atom economy), and the hazards associated with the reagent are minimized.
Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions, often facilitated by microwave irradiation, is a key green approach that eliminates solvent waste. nih.govorganic-chemistry.org When solvents are necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged.
The application of these green methodologies to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes. researchgate.net
Application of Ionic Liquids and Nanocatalysts in Indole Derivatization
The quest for efficient and reusable catalytic systems has led to the exploration of ionic liquids and nanocatalysts in the synthesis of indole derivatives. These advanced materials offer significant advantages over traditional methods, including improved reaction rates, higher yields, and greater potential for catalyst recycling.
Ionic Liquids (ILs) , which are salts with melting points below 100 °C, are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. aminer.org They have been effectively used as media and catalysts for the N-alkylation of indoles, a critical step in the synthesis of the target compound. The use of a base such as potassium carbonate in an ionic liquid like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) facilitates the N-alkylation of the indole ring. researchgate.net Research has shown that ionic liquids can increase the rate of alkylation of the ambident indole anion while reducing the influence of counter-ions or additives. researchgate.net In some cases, ionic liquids are used as additives in conventional organic solvents to enhance reaction rates. google.com
| Indole Substrate | Alkylating Agent | Base | Ionic Liquid | Conditions | Outcome | Reference |
|---|---|---|---|---|---|---|
| Indole | Halogenoalkanes | K₂CO₃ or Cs₂CO₃ | Various | - | Moderate yields of N-alkylated products | researchgate.net |
| Indole Salts | Alkyl Halides | - | [bmim][Br], [mmim][OTs] | 25 °C | Increased reaction rate compared to organic solvents | researchgate.net |
| Carbazole | Dibenzyl Carbonate | DABCO | TBAC | 135 °C, 3h in DMA | Excellent yield of N-benzylcarbazole | google.com |
Nanocatalysts offer high surface-area-to-volume ratios and unique electronic properties, making them highly efficient in catalysis. Various nanocatalysts have been developed for the synthesis and functionalization of N-containing heterocycles. nih.gov For example, manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles have been employed as a heterogeneous catalyst for the C3-alkylation of indoles with benzyl (B1604629) alcohols under solvent-free conditions. researchgate.net Similarly, cobalt nanoparticles supported on carbon have been shown to be effective for the N-alkylation of amides with alcohols. rsc.org These magnetic or supported nanoparticles can often be easily recovered from the reaction mixture using a magnet or by simple filtration, allowing for their reuse over multiple cycles without a significant loss of activity. This reusability is a key advantage for both economic and environmental sustainability in the synthesis of complex molecules like this compound.
Advanced Synthetic Strategies for Complex Indole Scaffolds
Palladium-Catalyzed Reactions for Indole Functionalization
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the functionalization of indoles, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. The N-allylation of the indole nucleus, a key transformation for the synthesis of this compound, is readily achieved using palladium catalysis.
A significant challenge in the alkylation of indoles is controlling the regioselectivity between the N1 and C3 positions. Palladium catalysts have been instrumental in developing highly selective N1-allylation methods. rsc.orgrsc.org These reactions typically involve the coupling of an indole with an allylic substrate, such as an allylic alcohol or acetate (B1210297), in the presence of a palladium catalyst. The choice of ligands, additives, and reaction conditions is crucial for directing the selectivity towards the desired N-allylated product. For example, the combination of a palladium catalyst with titanium tetraisopropoxide has been shown to promote the direct N1-selective allylation of indoles with allylic alcohols. rsc.org Another effective system utilizes a palladium catalyst in a polyethylene (B3416737) glycol (PEG)–water system to achieve high yields of N-allylated indoles from allylic acetates. rsc.org
Beyond N-allylation, palladium catalysis is widely used for various other indole functionalizations. Decarboxylative C3-allylation and benzylation of N-protected indoles provide access to functionalized indolenines. acs.org While these reactions occur at the C3-position, they demonstrate the broad utility of palladium in activating and functionalizing the indole core, which could be leveraged in multi-step syntheses of complex indole-based targets.
| Allylic Substrate | Catalyst System | Solvent/System | Key Feature | Reference |
|---|---|---|---|---|
| Allylic Alcohols | Pd catalyst + Ti(OⁱPr)₄ | - | Direct N1-selective allylation | rsc.org |
| Allylic Acetates | Pd catalyst | PEG–water | Eco-friendly, high yield of N-allylated indoles | rsc.org |
| Allyl Acetate | Pd(PPh₃)₄ | THF | General method for allylation of active hydrogen compounds | tandfonline.com |
Multi-Component Reactions Involving Indole-3-carbaldehyde
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. arkat-usa.org Indole-3-carbaldehyde and its derivatives are exceptionally useful building blocks in MCRs for the rapid construction of complex and diverse heterocyclic scaffolds. researchgate.net
The aldehyde functional group at the C3 position of the indole ring is a versatile handle for engaging in various condensation and cycloaddition reactions. For example, indole-3-carbaldehydes can react with anilines, benzil, and ammonium acetate in a four-component reaction to synthesize highly substituted indolylimidazole derivatives. rsc.org These reactions often proceed in a single pot, avoiding the need for isolation and purification of intermediates, which significantly streamlines the synthetic process.
The development of one-pot, three-component protocols, such as a Fischer indolisation–indole N-alkylation sequence, allows for the rapid synthesis of 1,2,3-trisubstituted indoles from simple, readily available starting materials like aryl hydrazines, ketones, and alkyl halides. rsc.org This strategy demonstrates the power of combining multiple synthetic steps into a single, efficient operation.
Given this context, this compound is not just a synthetic target but also a potentially valuable intermediate for further diversification. Its aldehyde group can participate in a wide array of MCRs, while the N-allyl and C2-methyl groups provide additional points for functionalization or can influence the steric and electronic properties of the resulting complex molecules. arkat-usa.orgrsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in organic chemistry. It provides precise information regarding the hydrogen (¹H) and carbon (¹³C) skeletons of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Detailed experimental ¹H NMR data for 1-Allyl-2-methyl-1H-indole-3-carbaldehyde, which would provide information on the chemical shift, integration, and multiplicity of each proton, were not available in the search results. Such a spectrum would be expected to show distinct signals corresponding to the protons of the allyl group, the methyl group, the indole (B1671886) ring, and the aldehyde functional group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific experimental ¹³C NMR data for this compound could not be located in the provided search results. A ¹³C NMR spectrum is crucial for identifying all unique carbon atoms in the molecule, including those in the indole core, the allyl and methyl substituents, and the carbonyl carbon of the aldehyde.
Two-Dimensional NMR Techniques for Comprehensive Elucidation
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure by establishing correlations between protons and carbons. However, no specific 2D NMR studies or data for this compound were found in the search results.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An FT-IR spectrum for this compound would be expected to show characteristic absorption bands for the C=O stretching of the aldehyde, C=C stretching of the allyl group and the aromatic ring, and C-H stretching vibrations. Specific experimental FT-IR data for this compound were not available in the search results.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which allows for the determination of the precise elemental formula of a molecule. While the molecular formula for this compound is C₁₃H₁₃NO, corresponding to a molecular weight of 199.25 g/mol , specific experimental HRMS data to confirm this composition were not found in the provided search results. scbt.com
An article focusing solely on the advanced spectroscopic characterization of “this compound” cannot be generated at this time. A thorough search of available scientific literature and databases did not yield specific experimental data for the following required sections:
Electrospray Ionization Mass Spectrometry (ESI-MS)
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
X-ray Diffraction (XRD) for Single Crystal Structural Analysis
While the existence of the compound "this compound" is confirmed in chemical supplier databases (CAS Number: 230283-19-9), published research containing detailed analyses of its mass spectrometry fragmentation, electronic absorption properties, or single-crystal structure is not available. scbt.com
To ensure scientific accuracy and strictly adhere to the provided instructions, which require detailed research findings and data tables for this specific compound, the article cannot be written without the necessary source data. Information on related but distinct compounds, such as 1-allyl-1H-indole-3-carbaldehyde or 1H-indole-3-carbaldehyde, falls outside the explicit scope of the request.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. mdpi.com This method is effective for determining molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost. researchgate.net For 1-Allyl-2-methyl-1H-indole-3-carbaldehyde, DFT calculations would provide a fundamental understanding of its molecular structure and electron distribution.
Optimized Geometries and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like this compound, this involves a conformational analysis to identify various low-energy structures (conformers).
The primary sources of conformational flexibility in this molecule are the rotation around the single bonds associated with the N-allyl and C-carbaldehyde groups. DFT calculations would systematically explore the potential energy surface by rotating these bonds to locate the global minimum energy conformer and other stable local minima. mdpi.comsci-hub.se The analysis would reveal the preferred spatial orientation of the allyl and carbaldehyde substituents relative to the indole (B1671886) plane. In similar indole structures, the carbaldehyde group is often found to be nearly co-planar with the indole ring to maximize conjugation. mdpi.com The orientation of the allyl group would be determined by a balance of steric and electronic effects.
Table 1: Illustrative Geometric Parameters for a Hypothetical Optimized Conformer of this compound Note: This data is illustrative and represents typical values for similar structures.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C3-C(aldehyde) | ~1.48 Å |
| Bond Length | C(aldehyde)=O | ~1.22 Å |
| Bond Angle | N1-C(allyl)-C(allyl) | ~112° |
| Dihedral Angle | C2-C3-C(aldehyde)=O | ~180° (anti-periplanar) |
| Dihedral Angle | C8a-N1-C(allyl)-C(allyl) | Variable (defines conformation) |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy, shape, and distribution of these orbitals provide insight into the molecule's reactivity and kinetic stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system, which is characteristic of indole derivatives. The LUMO would likely be distributed over the conjugated system that includes the carbaldehyde group, as the C=O bond is electron-accepting. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. sci-hub.se
Table 2: Illustrative Frontier Molecular Orbital Energies Note: This data is hypothetical and for illustrative purposes only.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -5.8 | Indole Ring |
| LUMO | -1.5 | Indole Ring and Carbaldehyde Group |
| Energy Gap (ΔE) | 4.3 | - |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites within a molecule. researchgate.netnih.gov It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.
In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atom of the carbaldehyde group due to its high electronegativity. researchgate.net The indole nitrogen might show a less negative potential. Regions of positive potential (blue) would likely be found near the hydrogen atoms, particularly the aldehyde hydrogen. The aromatic ring would show a distribution of charge, influencing its reactivity towards electrophiles. nih.gov
Vibrational Frequency Analysis (Theoretical FT-IR)
Theoretical vibrational analysis predicts the infrared (IR) spectrum of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in an experimental FT-IR spectrum to specific molecular motions (stretching, bending, etc.). This analysis also serves to confirm that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).
For this compound, key vibrational modes would include:
C=O stretch: A strong, characteristic peak for the aldehyde carbonyl group, typically expected in the 1650-1700 cm⁻¹ region.
Aromatic C=C stretches: Multiple peaks in the 1450-1620 cm⁻¹ region corresponding to the indole ring. researchgate.net
Allyl C=C stretch: A peak around 1640 cm⁻¹.
C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net
Comparing the calculated spectrum with an experimental one allows for a detailed structural confirmation. mdpi.com
Mechanistic Pathway Elucidation through Computational Modeling
Beyond static properties, computational modeling is invaluable for exploring reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them.
Transition State Analysis and Reaction Energetics
A transition state (TS) is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to occur. acs.org Computational methods are used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.
For reactions involving this compound, such as an electrophilic addition to the allyl double bond or a nucleophilic addition to the carbonyl carbon, DFT calculations could be used to:
Model the full reaction pathway.
Calculate the activation energies for competing pathways to predict the major product. acs.org
Analyze the geometry of the transition state to understand the key atomic interactions that facilitate the reaction.
For example, in a hypothetical hydroformylation reaction, computational analysis could determine the energy barrier for the addition of a formyl radical to the alkene, providing insight into the reaction's feasibility and regioselectivity. acs.org
Regioselectivity Predictions in Indole Derivatization
The indole nucleus is a privileged scaffold in medicinal chemistry, and understanding the regioselectivity of its derivatization is crucial for the synthesis of new bioactive compounds. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the most probable sites for electrophilic substitution on the indole ring.
For an N-substituted indole such as this compound, the primary sites for further electrophilic attack are the C4, C5, C6, and C7 positions on the benzene (B151609) ring portion of the indole. The existing substituents—the allyl group at N1, the methyl group at C2, and the carbaldehyde group at C3—exert electronic effects that influence the reactivity of these positions. The Vilsmeier-Haack reaction, a common method for formylation, is a classic example of an electrophilic aromatic substitution where regioselectivity is key. ijpcbs.com
Theoretical studies on substituted indoles have shown that the distribution of electron density, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) are key determinants of regioselectivity. nih.gov For instance, DFT calculations can map the MEP to identify regions of high electron density, which are more susceptible to electrophilic attack. nih.gov In the case of this compound, the electron-withdrawing nature of the 3-carbaldehyde group would generally deactivate the ring towards electrophilic substitution, while the N-allyl and C2-methyl groups would have a counteracting, activating effect.
Computational models can predict the relative energies of the sigma complexes formed upon electrophilic attack at each available carbon position. The position leading to the most stable intermediate is predicted to be the major product. While specific DFT studies on this compound are not extensively documented in the literature, the principles derived from studies on other substituted indoles suggest that such calculations would be invaluable for predicting the outcome of derivatization reactions. researchgate.netdocumentsdelivered.com
Molecular Docking Studies for Ligand-Target Interactions (Focus on in vitro mechanistic insights)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. These studies provide mechanistic insights at a molecular level that can explain in vitro findings.
While docking studies specifically for this compound are not prevalent, research on analogous indole-3-carbaldehyde derivatives highlights the potential interactions this scaffold can form. For example, derivatives have been docked against various enzymes to elucidate their mechanism of action as antimicrobial or enzyme inhibitors. nih.govnih.govmdpi.com
These studies typically reveal key interactions such as:
Hydrogen Bonding: The carbaldehyde oxygen and the indole nitrogen (if unsubstituted, though in this case it is allylated) are common hydrogen bond acceptors and donors, respectively.
Hydrophobic Interactions: The bicyclic indole ring and the allyl and methyl substituents can engage in hydrophobic interactions with nonpolar residues in the active site of a target protein.
Pi-Stacking: The aromatic indole ring can form pi-pi stacking or cation-pi interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
The insights from these docking studies on related compounds can infer how this compound might interact with various biological targets, guiding the design of derivatives with improved affinity and selectivity. For instance, studies on N-substituted indole-3-carbaldehyde oxime derivatives as urease inhibitors have demonstrated the importance of the indole core and its substituents in binding to the enzyme's active site. nih.gov
Below is a table summarizing findings from molecular docking studies on compounds analogous to this compound, illustrating the types of interactions and targets that have been investigated.
| Compound Class | Target Enzyme | Key Predicted Interactions | Reference |
| Indole-based heterocyclic scaffolds | UDP-N-acetylmuramate-L-alanine ligase (MurC) | Hydrogen bonds, pi-stacked interactions | nih.govfrontiersin.org |
| N-substituted indole-3-carbaldehyde oximes | Urease | Interactions with active site nickel ions, hydrogen bonds with key residues | nih.gov |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole derivatives | FtsZ protein | Hydrogen bonding and hydrophobic interactions within the binding pocket | mdpi.com |
| Indole-thiazolidinedione hybrids | Pancreatic Lipase (PL) | Hydrogen bonds and hydrophobic interactions | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are theoretical approaches used in drug design to correlate the chemical structure of compounds with their biological activity. These models are predictive tools that can guide the synthesis of new compounds with enhanced potency. nih.govjocpr.com
QSAR Modeling:
A QSAR model is a mathematical equation that relates a set of predictor variables (molecular descriptors) to the response variable (biological activity). nih.gov For a series of indole derivatives, these descriptors can be categorized as:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular weight, volume, surface area, specific steric parameters.
Hydrophobic: LogP (partition coefficient).
Topological: Connectivity indices that describe the branching and shape of the molecule.
The development of a robust QSAR model involves several steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model. tandfonline.com
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
QSAR studies on various indole derivatives have successfully modeled their activity against targets such as Candida albicans, cancer cell lines, and SARS-CoV 3CLpro. nih.govnih.govtandfonline.com These studies provide insights into which structural features are important for a particular biological activity.
Pharmacophore Modeling:
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. These features include:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic groups
Positive and negative ionizable groups
Pharmacophore models are generated by aligning a set of active molecules and identifying the common chemical features. This model can then be used as a 3D query to screen large compound libraries for new potential hits or to guide the design of new molecules that fit the pharmacophore. Studies on indole derivatives have utilized pharmacophore modeling to identify key features for various biological activities. mdpi.com
The table below summarizes the theoretical aspects of selected QSAR studies on indole derivatives.
| Studied Activity | Model Type | Key Descriptors/Features | Statistical Method | Reference |
| Anti-amyloidogenic | 3D-QSAR | Atom-based fields (steric, electrostatic) | Partial Least Squares (PLS) | mdpi.com |
| Antifungal (Candida albicans) | QSAR | Quantum chemical and topological descriptors (HATS3p, MATS5e, RDF045) | Multiple Linear Regression (MLR) | tandfonline.com |
| SARS-CoV 3CLpro Inhibition | QSAR | SMILES-based optimal descriptors | Monte Carlo optimization | nih.govresearchgate.net |
| Anticancer (CK2 Inhibition) | QSAR | Physicochemical properties | Not specified | nih.gov |
Reactivity and Derivatization Strategies of 1 Allyl 2 Methyl 1h Indole 3 Carbaldehyde
Aldehyde Group Reactivity: C-C and C-N Coupling Reactions
The carbonyl group of the aldehyde is electrophilic and readily undergoes reactions with various nucleophiles. This reactivity is central to the synthesis of a diverse array of derivatives through C-C and C-N coupling reactions. researchgate.netekb.eg
The Knoevenagel condensation is a powerful method for forming new carbon-carbon bonds. youtube.com It involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a weak base like piperidine. youtube.comacgpubs.org For indole-3-carbaldehyde derivatives, this reaction leads to the formation of α,β-unsaturated compounds, which are valuable intermediates in organic synthesis. acgpubs.org
The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the indole-3-carbaldehyde. Subsequent dehydration yields the final condensed product. youtube.com A variety of active methylene compounds can be employed in this reaction, leading to a diverse range of functionalized indole (B1671886) derivatives. acgpubs.org
Table 1: Examples of Active Methylene Compounds for Knoevenagel Condensation with Indole-3-carbaldehydes acgpubs.org
| Active Methylene Compound | Resulting Functional Group |
|---|---|
| Malononitrile (B47326) | Dicyanovinyl |
| Ethyl Cyanoacetate | Cyano(ethoxycarbonyl)vinyl |
| Diethyl Malonate | Di(ethoxycarbonyl)vinyl |
| Nitromethane | Nitrovinyl |
The reaction of the aldehyde group with primary amines leads to the formation of imines, commonly known as Schiff bases. acs.orgdergipark.org.tr This condensation reaction is a cornerstone of C-N bond formation and provides access to a large class of biologically relevant molecules. nih.govnveo.org The reaction is typically carried out by refluxing the indole-3-carbaldehyde with the desired amine in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. acs.org
A wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines, as well as amino acids, can be used to synthesize a diverse library of indole-based Schiff bases. acs.orgnih.gov These compounds are not only stable but also serve as versatile intermediates for further synthetic transformations.
Table 2: Representative Primary Amines for Schiff Base Formation acs.orgnih.gov
| Amine Type | Examples |
|---|---|
| Aromatic Amines | Aniline, 4-Anisidine, 4-Aminoacetophenone |
| Amino Acids | Histidine, Leucine, Valine, Aspartic Acid |
| Aminophenols | 2-Aminophenol, 3-Aminophenol, 4-Aminophenol |
Functionalization at the Indole Ring System
The indole nucleus is an electron-rich aromatic system, making it susceptible to various functionalization reactions. The substituents already present on 1-Allyl-2-methyl-1H-indole-3-carbaldehyde—the N-allyl, C-2 methyl, and C-3 carbaldehyde groups—play a crucial role in directing the regioselectivity of these transformations.
While the C-3 position is generally the most reactive site for electrophilic aromatic substitution (EAS) on an unsubstituted indole ring, this position is blocked in this compound. acgpubs.org The existing substituents guide further substitutions to other positions on the benzene (B151609) portion of the indole ring (the carbocyclic ring). The N-allyl and C-2 methyl groups are electron-donating and activating, while the C-3 carbaldehyde group is electron-withdrawing and deactivating. The interplay of these electronic effects directs incoming electrophiles primarily to the C-4, C-5, C-6, and C-7 positions. For instance, palladium-catalyzed arylation reactions directed by the C-3 formyl group have been shown to selectively occur at the C-4 position. nih.gov
Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. bohrium.com For indole derivatives, transition metal-catalyzed C-H activation has emerged as a powerful tool. bohrium.com
Specifically, the formyl group at the C-3 position of the indole ring can act as a directing group in palladium-catalyzed C-H activation reactions. This strategy has been successfully employed for the C-4 arylation of indole-3-carbaldehydes using various aryl iodides. nih.gov These reactions typically utilize a palladium(II) catalyst, such as Pd(OAc)₂, and an oxidant. This method allows for the direct formation of a C-C bond at the C-4 position, a transformation that is challenging to achieve through classical electrophilic substitution. nih.govrsc.org
Table 3: Conditions for Palladium-Catalyzed C-4 Arylation of 3-Formylindoles nih.gov
| Component | Example | Role |
|---|---|---|
| Catalyst | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | C-H Activation |
| Oxidant | Silver(I) Acetate (AgOAc) | Re-oxidizes Pd(0) to Pd(II) |
| Aryl Source | Iodoarenes (e.g., Iodobenzene) | Provides the aryl group |
Cyclization Reactions and Heterocyclic Annulation
The structure of this compound offers multiple avenues for constructing new ring systems through cyclization and annulation reactions. These strategies are key to building complex, polycyclic indole-containing architectures.
The N-allyl group is a particularly useful handle for intramolecular cyclization. Palladium-catalyzed intramolecular oxidative Heck reactions can be employed to form new rings by connecting the allyl group to a position on the indole core, such as C-2 or C-4. beilstein-journals.org For example, the cyclization of N-allyl-1H-indole derivatives can lead to the formation of five-, six-, or even seven-membered rings fused to the indole nucleus. beilstein-journals.org
Furthermore, the derivatives produced from the Knoevenagel condensation (Section 5.1.1) can serve as precursors for subsequent cyclization reactions. nih.govacs.org Depending on the nature of the active methylene compound used, the resulting α,β-unsaturated system can undergo intramolecular cyclization, sometimes spontaneously or upon treatment with a suitable reagent, to form a new carbocyclic or heterocyclic ring fused at the C-2 and C-3 positions of the indole. Annulation strategies, such as [3+3] cycloadditions with appropriate partners, can also be employed to build new six-membered rings onto the indole framework. rsc.org
Strategic Modifications for Enhanced Activity/Selectivity (Theoretical/Design Principles)
The rational design of derivatives of this compound with enhanced biological activity and target selectivity is a key objective in medicinal chemistry. Theoretical and design principles for modifying this scaffold draw from established knowledge of structure-activity relationships (SAR) within the broader class of indole-3-carbaldehyde derivatives. Strategic modifications can be envisioned at three primary sites: the N1-allyl group, the C2-methyl group, and the C3-carbaldehyde moiety, as well as substitutions on the benzene ring of the indole core.
Molecular Scaffolding and Key Functional Groups: The indole core itself is a "privileged" structure in drug discovery, known to interact with a wide array of biological targets. The N-H proton of an unsubstituted indole can act as a hydrogen bond donor, a property that is masked in the title compound by the N1-allyl group. The aldehyde at the C3 position is a versatile functional group, capable of acting as a hydrogen bond acceptor and participating in the formation of Schiff bases or other condensation products, which can significantly modulate biological activity.
Modifications of the N1-Allyl Group
The N1-allyl substituent offers several avenues for theoretical modification to fine-tune the molecule's physicochemical properties and target interactions.
Alteration of Steric Bulk and Lipophilicity: Replacing the allyl group with other alkyl or aryl substituents can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Increasing the chain length or introducing bulky groups could enhance van der Waals interactions with hydrophobic pockets of a target protein.
Introduction of Polar Functional Groups: The introduction of polar functionalities, such as hydroxyl or amino groups, into the N1-substituent could increase water solubility and provide additional hydrogen bonding opportunities with the target receptor.
Bioisosteric Replacement: The allyl group could be replaced with bioisosteres to explore different electronic and steric properties while maintaining or improving biological activity.
| Modification Strategy | Theoretical Rationale | Potential Impact on Activity/Selectivity |
| Varying Alkyl Chain Length | Modulate lipophilicity and steric bulk. | Improved cell permeability and interaction with hydrophobic pockets. |
| Introduction of Aromatic Rings | Introduce potential for π-π stacking interactions. | Enhanced binding affinity to aromatic residues in the target active site. |
| Incorporation of Polar Groups | Increase hydrophilicity and hydrogen bonding capacity. | Improved pharmacokinetic properties and target-specific hydrogen bonding. |
Modifications of the C2-Methyl Group
The C2-methyl group plays a crucial role in the molecule's conformation and interaction with its biological target.
Steric Hindrance and Conformational Rigidity: The methyl group at the C2 position can influence the orientation of the C3-carbaldehyde, potentially locking it into a conformation that is favorable for binding to a specific target. Altering the size of this group could either enhance or diminish this effect.
| Modification Strategy | Theoretical Rationale | Potential Impact on Activity/Selectivity |
| Replacement with Larger Alkyl Groups | Increase steric hindrance and lipophilicity. | Potentially enhance selectivity by preventing binding to off-target proteins with smaller binding pockets. |
| Substitution with Electron-Withdrawing Groups | Alter the electronic properties of the indole ring. | Modulate the reactivity of the aldehyde and the binding affinity to the target. |
| Introduction of Hydrogen Bond Donors/Acceptors | Create new interaction points with the target. | Increased binding affinity and specificity through targeted hydrogen bonds. |
Derivatization of the C3-Carbaldehyde
The aldehyde functionality is a highly reactive and versatile handle for derivatization.
Formation of Schiff Bases and Hydrazones: Condensation of the aldehyde with various amines or hydrazines to form Schiff bases or hydrazones is a common strategy to introduce a wide range of functionalities. This can lead to derivatives with significantly altered biological activities, including potential anticancer, antimicrobial, or anti-inflammatory properties. The choice of the amine or hydrazine (B178648) component is critical in determining the resulting biological profile.
Knoevenagel Condensation: Reaction with active methylene compounds can lead to the formation of α,β-unsaturated systems, which can act as Michael acceptors and form covalent bonds with biological targets.
Reduction to an Alcohol or Oxidation to a Carboxylic Acid: Conversion of the aldehyde to an alcohol introduces a hydrogen bond donor/acceptor group, while oxidation to a carboxylic acid provides a strong hydrogen bond donor and a potential site for salt formation, which can improve solubility.
| Derivative Type | Theoretical Rationale | Potential Impact on Activity/Selectivity |
| Schiff Bases | Introduce diverse structural motifs and functionalities. | Broaden the range of potential biological targets and enhance binding affinity. |
| Hydrazones | Similar to Schiff bases, with potential for different hydrogen bonding patterns. | May lead to compounds with distinct biological activities compared to the corresponding Schiff bases. |
| Knoevenagel Condensates | Introduce a Michael acceptor for potential covalent inhibition. | Increased potency and prolonged duration of action through covalent binding. |
| Alcohols | Introduce hydrogen bonding capabilities. | Enhanced interaction with polar residues in the active site. |
| Carboxylic Acids | Introduce a strong hydrogen bond donor and a potential for ionic interactions. | Improved water solubility and potential for salt bridge formation with the target. |
Substitution on the Indole Benzene Ring
Modifications at the C4, C5, C6, and C7 positions of the indole's benzene ring can also be strategically employed.
Introduction of Halogens: Halogen atoms can act as hydrophobic substituents and can also participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.
Addition of Electron-Donating or Electron-Withdrawing Groups: Substituents such as methoxy (B1213986) (electron-donating) or nitro (electron-withdrawing) groups can alter the electronic landscape of the indole ring, influencing its interaction with the biological target.
| Modification Position | Substituent Type | Theoretical Rationale | Potential Impact on Activity/Selectivity |
| C5 | Halogen (e.g., Cl, F) | Modulate lipophilicity and introduce potential for halogen bonding. | Enhanced binding affinity and selectivity. |
| C5 or C6 | Methoxy Group | Increase electron density and potential for hydrogen bonding. | Altered electronic properties and improved binding. |
| C5 or C6 | Nitro Group | Decrease electron density. | May influence the reactivity of the indole core and its derivatives. |
Synthetic Applications and Building Block Utility
Indole-Based Scaffolds in Material Science Research
The indole (B1671886) scaffold is a key component in the design of advanced materials due to its unique electronic and photophysical properties. The electron-rich nature of the indole ring system makes it an excellent candidate for applications in electronics and photonics.
While specific research on the fluorescent properties of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde is not extensively documented, the broader class of indole-3-carbaldehyde derivatives has been utilized in the development of fluorescent materials. For instance, condensation of indole-3-carbaldehydes with various amines or active methylene (B1212753) compounds can lead to Schiff bases and chalcone-like structures with extended conjugation, which often exhibit fluorescence.
Derivatives of indole-3-carbaldehyde, such as 3-styrylindoles, have been used to create fluorescent organic nanoparticles. nih.gov These nanoparticles can display enhanced fluorescence emission compared to the individual molecules in solution, a phenomenon that can be attributed to the formation of specific molecular aggregates (J-type morphology) that minimize non-radiative decay pathways. nih.gov The photophysical properties of such materials are highly dependent on the substituents on the indole ring and the styryl moiety.
Furthermore, imidazole (B134444) derivatives fused with isoindole structures, which can be conceptually derived from indole precursors, have been designed as "turn-on" fluorescent chemosensors for metal ions like Zn²⁺. nih.gov The design of these sensors often relies on the coordination of the metal ion to heteroatoms within the molecular framework, which restricts intramolecular rotation and enhances fluorescence quantum yield. The aldehyde group of compounds like this compound serves as a key synthetic handle to build such complex sensor molecules.
Table 1: Examples of Indole-Derived Fluorescent Materials
| Compound Class | Synthetic Precursor | Application | Key Feature |
| 3-Styrylindoles | Indole-3-carbaldehyde derivatives | Fluorescent Organic Nanoparticles | Enhanced fluorescence in aggregated state nih.gov |
| Isoindole-imidazole Schiff bases | Functionalized indole derivatives | "Turn-on" fluorescent sensor for Zn²⁺ | Metal-ion induced fluorescence enhancement nih.gov |
The use of this compound in catalysis research is an emerging area. The indole scaffold itself can be incorporated into ligands for transition metal catalysts. The nitrogen and potentially other donor atoms within a more complex molecule derived from this aldehyde can coordinate to a metal center, influencing its catalytic activity and selectivity.
While direct catalytic applications of this compound are not well-documented, related N-heterocyclic carbene (NHC) organocatalysis has been shown to activate 2-methylindole-3-carboxaldehyde (B1346904) to generate heterocyclic ortho-quinodimethane intermediates. chemicalbook.com These reactive intermediates can then participate in various cycloaddition reactions.
The N-allyl group also presents an opportunity for catalytic transformations. Palladium-catalyzed reactions involving the π-allyl moiety are a cornerstone of modern organic synthesis and could be employed for intramolecular cyclizations or intermolecular coupling reactions, leading to novel catalytic structures or materials.
Precursors for Complex Indole Alkaloids and Natural Product Synthesis
Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a vast array of naturally occurring indole alkaloids. ekb.egresearchgate.netekb.eg These natural products exhibit a wide range of biological activities and often possess complex, polycyclic structures. The aldehyde at the C3 position is a versatile functional group that can be elaborated into various side chains or used as a key element in cyclization reactions to build the intricate frameworks of these alkaloids.
The synthesis of complex alkaloids often involves multiple steps, and the strategic introduction of functional groups is crucial. Starting with a pre-functionalized indole like this compound can streamline the synthetic route. For example, the aldehyde can be converted to an amine via reductive amination, which can then be used in Pictet-Spengler or Bischler-Napieralski type reactions to construct new rings fused to the indole core.
While a specific total synthesis of a complex natural product starting from this compound is not prominently reported, the general strategies for indole alkaloid synthesis heavily rely on intermediates of this type. The Fischer indole synthesis is a classic method for creating the indole nucleus itself, which can then be functionalized to an aldehyde. rsc.org
Table 2: Key Reactions of Indole-3-carbaldehydes in Alkaloid Synthesis
| Reaction Type | Reagents | Resulting Structure | Relevance to Alkaloid Synthesis |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | 3-(Aminomethyl)indole | Formation of key amine intermediates for cyclizations |
| Wittig Reaction | Phosphonium ylide | 3-Vinylindole | Carbon-carbon bond formation for side-chain extension |
| Henry Reaction | Nitroalkane, Base | 3-(2-Nitro-1-hydroxyethyl)indole | Precursor to 2-aminoethyl side chains (tryptamines) |
| Pictet-Spengler Reaction | Tryptamine derivative | Tetrahydro-β-carboline | Construction of a new fused ring system |
Enabling Synthesis of Diverse Heterocyclic Frameworks
The reactivity of the aldehyde group in conjunction with the indole nucleus makes this compound a valuable precursor for a wide range of heterocyclic compounds. ekb.egresearchgate.net The carbonyl group readily undergoes condensation reactions with binucleophiles to form new heterocyclic rings.
For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, followed by cyclization, can afford various pyridine (B92270) and pyran derivatives fused to or substituted with the indole moiety.
A notable example of the utility of indole-3-carbaldehydes in multicomponent reactions is the indium-mediated reaction between an indole-3-carboxaldehyde, allyl bromide, and an enamine, which provides facile access to bisindolyl- and indolyl-heterocyclic alkanes. researchgate.net Such reactions are highly efficient in building molecular complexity in a single step. The presence of the N-allyl group in the target molecule could potentially influence the outcome of such reactions or be used in subsequent transformations.
The synthesis of N-substituted indole-3-carbaldehydes and their subsequent conversion to indolylchalcones has been reported as a route to compounds with potential biological activity. researchgate.net These chalcones, which are α,β-unsaturated ketones, are themselves versatile intermediates for the synthesis of other heterocyclic systems like pyrazolines, isoxazolines, and pyrimidines.
Mechanistic Aspects of Biological Interactions
Molecular Target Interactions and Binding Mechanisms (In Vitro/Theoretical)
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets. The specific substitutions on the indole ring of 1-Allyl-2-methyl-1H-indole-3-carbaldehyde—namely the N1-allyl, C2-methyl, and C3-carbaldehyde groups—dictate its potential molecular interactions and binding mechanisms. The electron-rich indole nucleus can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues within protein binding pockets. Furthermore, the carbaldehyde group at the C3 position is a key functional group that can act as a hydrogen bond acceptor or even form reversible or irreversible covalent bonds with nucleophilic residues like lysine (B10760008) or cysteine on target proteins.
While direct in vitro binding studies on this compound are not extensively detailed in the available literature, research on structurally related indole derivatives provides significant insights into its plausible protein targets.
Tubulin: The indole nucleus is a well-established pharmacophore for targeting the protein tubulin, a critical component of the cytoskeleton involved in cell division. Arylthioindole (ATI) derivatives, for example, are potent inhibitors of tubulin polymerization and are known to bind to the colchicine (B1669291) site on β-tubulin. nih.gov Other research has identified indole-2-carboxylic acid derivatives as inhibitors of tubulin polymerization, which is considered their primary mechanism of action for inducing apoptosis. nih.gov This suggests that indole compounds can disrupt microtubule dynamics, a mechanism central to the action of many anticancer agents. nih.govnih.gov The interaction is often hydrophobic, involving the indole ring system fitting into specific pockets on the tubulin protein. nih.gov
Topoisomerases: DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication and transcription, making them validated targets for cancer therapy. nih.gov Studies on a series of 3-methyl-2-phenyl-1H-indoles have demonstrated their ability to inhibit human DNA topoisomerase II. nih.gov A strong correlation was observed between the antiproliferative effect of these compounds and their topoisomerase II inhibitory activity, suggesting that the indole scaffold can be optimized to function as a catalytic inhibitor of this enzyme. nih.gov
Kinases: Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. rsc.org The indazole ring system, which is structurally related to indole, is a common core in many kinase inhibitors. rsc.org This suggests that the indole scaffold of this compound could potentially be accommodated within the ATP-binding site of various kinases, disrupting their catalytic function.
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in epigenetic gene regulation by removing acetyl groups from histone proteins. nih.gov While various classes of HDAC inhibitors have been developed, and some feature complex heterocyclic systems, there is less direct evidence in the provided literature linking simple indole-3-carbaldehyde derivatives to potent HDAC inhibition. The development of HDAC inhibitors often focuses on molecules containing a zinc-binding group, a linker, and a cap group to interact with the enzyme's active site tunnel. nih.gov
Table 1: Potential Protein Targets for Indole-Based Compounds and Interaction Mechanisms
| Target Protein | Indole Derivative Class | Mechanism of Interaction | Biological Outcome |
| Tubulin | Arylthioindoles, Indole-2-carboxylic acids | Binds to the colchicine site on β-tubulin, inhibiting polymerization. nih.govnih.gov | Disruption of microtubule dynamics, cell cycle arrest. nih.gov |
| Topoisomerase II | 3-Methyl-2-phenyl-1H-indoles | Catalytic inhibition of the enzyme's DNA relaxation activity. nih.gov | Inhibition of DNA replication and transcription, induction of apoptosis. nih.gov |
| Kinases | Indazoles (structurally related) | Competitive binding at the ATP pocket. rsc.org | Inhibition of cellular signaling pathways. rsc.org |
The interaction of indole derivatives with molecular targets like tubulin and topoisomerases often translates into the modulation of critical cellular processes, primarily apoptosis and the cell cycle.
Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Indole-3-formaldehyde derivatives have been shown to facilitate cell death in various cell systems. nih.gov A key mechanism involves the modulation of the Bax/Bcl-2 protein ratio. nih.gov Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 shifts the cellular balance in favor of apoptosis. nih.gov Studies on a novel indole derivative demonstrated its ability to trigger apoptosis in the NB4 acute promyelocytic leukemia cell line by altering this Bax/Bcl-2 ratio. nih.gov
Cell Cycle Modulation: Disruption of the cell cycle is a common mechanism for anticancer agents. Several indole derivatives have been shown to cause cell cycle arrest, particularly in the G2/M phase. nih.govnih.gov This arrest is often a direct consequence of inhibiting tubulin polymerization, which prevents the formation of a functional mitotic spindle required for cell division. nih.govnih.gov For instance, certain arylthioindoles were found to arrest over 80% of HeLa cells in the G2/M phase, which was followed by cell death. nih.gov Similarly, a study on a different novel indole-3-carbaldehyde investigated its regulatory effects on the expression of cell cycle-related genes, such as Cyclin D and p21. nih.gov
Table 2: Cellular Processes Modulated by Indole Derivatives (In Vitro)
| Cellular Process | Indole Derivative Class | Mechanistic Details | Cell Line Example |
| Apoptosis | Indole-3-formaldehyde derivatives | Upregulation of Bax and downregulation of Bcl-2 expression. nih.gov | NB4 (Leukemia) nih.gov |
| Cell Cycle Arrest | Arylthioindoles, Indole-2-carboxylic acids | Inhibition of tubulin polymerization leads to arrest in the G2/M phase. nih.govnih.gov | HeLa (Cervical Cancer) nih.gov, T47D (Breast Cancer) nih.gov |
| Gene Expression | Indole-3-carbaldehyde derivative | Modulation of Cyclin D and p21 gene expression. nih.gov | NB4 (Leukemia) nih.gov |
Structure-Activity Relationship (SAR) Studies at a Molecular Level
Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For the indole scaffold, the nature and position of substituents significantly influence molecular interactions and biological efficacy.
While specific SAR studies for this compound are limited, analysis of related compounds provides valuable insights:
C3-Position: The C3-carbaldehyde group is a critical feature. Its electrophilic nature allows for potential covalent interactions with protein targets. Modifications at this position are expected to drastically alter the binding mode and activity.
N1-Position: The substituent on the indole nitrogen plays a key role in modulating physicochemical properties like lipophilicity and can be involved in direct interactions within a binding pocket. The N1-allyl group in the title compound is a relatively small, lipophilic moiety that can influence its cellular uptake and target engagement compared to an unsubstituted N-H group or a larger N1-substituent.
C2-Position: The C2-methyl group provides steric bulk adjacent to the N1 and C3 positions. This can influence the orientation of the N1-allyl and C3-carbaldehyde groups, potentially locking the molecule into a more favorable conformation for binding.
Indole Ring Substitutions: Studies on other indole series have shown the importance of substitutions on the benzene (B151609) portion of the indole ring. For instance, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position was found to enhance potency for the CB1 receptor. nih.gov Similarly, for apoptosis-inducing indole-2-carboxylic acid derivatives, substitutions on the indole ring were systematically modified to improve activity. nih.gov
Table 3: Summary of Structure-Activity Relationship Insights for the Indole Scaffold
| Position | Substituent Type | Influence on Biological Activity |
| N1 | Alkyl, Aryl groups | Modulates lipophilicity, steric interactions, and binding affinity. |
| C2 | Alkyl groups | Provides steric influence, affecting the conformation of adjacent substituents. |
| C3 | Aldehyde, Carboxamide | Acts as a key interaction point (H-bonding, covalent bonding). nih.gov Substitution is critical for activity. nih.gov |
| C5 | Halogens (Cl, F) | Can enhance potency and modulate electronic properties of the ring. nih.gov |
Chemoinformatics and Computational Screening for Bioactivity Prediction
Chemoinformatics and computational methods are powerful tools for predicting the biological activities of compounds and understanding their mechanisms of action at a molecular level. These in silico approaches are frequently applied to indole derivatives to guide synthesis and biological evaluation.
Molecular Docking: This technique is widely used to predict the binding conformation and affinity of a ligand (like this compound) to the active site of a target protein. For example, docking studies were performed on 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde to predict its binding efficiency with bacterial protein targets. researchgate.net In another study, novel coumarin-indole-triazole hybrids were docked into the active sites of thymidylate kinase (TMK) and dihydrofolate reductase (DHFR), revealing strong predicted interactions and high docking scores, which were later supported by biological assays. researchgate.net These studies help identify key amino acid residues involved in the interaction and rationalize the observed biological activity.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. A 100-nanosecond MD simulation of a coumarin-indole hybrid bound to its target protein demonstrated the stability of the complex, highlighting robust interactions within the active site. researchgate.net This provides a more dynamic picture of the binding event than static docking poses.
These computational approaches allow for the high-throughput screening of virtual libraries of indole derivatives against various protein targets, helping to prioritize compounds for synthesis and experimental testing.
Table 4: Application of Computational Methods in the Study of Indole Derivatives
| Computational Method | Indole Derivative Studied | Target Protein(s) | Key Findings/Purpose |
| Molecular Docking | 1-(Benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde | Bacterial proteins (S. aureus, N. meningitidis) | Predicted binding mode and efficiency. researchgate.net |
| Molecular Docking | Coumarin-indole-triazole hybrids | Thymidylate Kinase (TMK), Dihydrofolate Reductase (DHFR) | Predicted strong binding affinity and identified key interactions. researchgate.net |
| Molecular Dynamics | Coumarin-indole-triazole hybrid | Target protein active site | Confirmed the stability of the ligand-protein complex over time. researchgate.net |
Future Research Directions and Innovations
Development of Novel and Sustainable Synthetic Methodologies
Future research should prioritize the development of eco-friendly and efficient synthetic routes to 1-Allyl-2-methyl-1H-indole-3-carbaldehyde. Current multistep syntheses can be resource-intensive, and the adoption of green chemistry principles is crucial for sustainable production.
Key areas for investigation include:
One-Pot Syntheses: Designing a one-pot reaction that combines the N-allylation of 2-methylindole (B41428) and subsequent C3-formylation would significantly improve efficiency by reducing intermediate isolation steps, solvent waste, and energy consumption. rsc.org
Catalytic Systems: Exploring novel catalytic systems for both N-allylation and C3-formylation is a promising avenue. For instance, iridium-catalyzed N-allylation of indoles has shown high regioselectivity and enantioselectivity, which could be adapted for 2-methylindole. nih.gov For the formylation step, moving beyond traditional Vilsmeier-Haack or Reimer-Tiemann conditions towards more sustainable alternatives is essential. Iron-catalyzed C3-formylation using formaldehyde (B43269) and aqueous ammonia (B1221849) under air presents a greener option. organic-chemistry.org Another environmentally benign approach is the electrochemical C3-formylation, which avoids the use of stoichiometric oxidants and metal catalysts. rsc.org
Alternative Reagents: Investigating the use of less hazardous and more sustainable reagents is paramount. For example, nBu4NI-catalyzed C3-formylation using N-methylaniline as the formylating reagent offers an alternative to traditional methods. rsc.orgnih.gov The use of biocatalysis, employing enzymes for specific transformations, could also be a future direction for a highly selective and sustainable synthesis.
| Synthetic Strategy | Potential Sustainable Improvement | Key Research Focus |
|---|---|---|
| Multi-step Synthesis | One-Pot Synthesis | Development of compatible reaction conditions for sequential N-allylation and C3-formylation. |
| Conventional Reagents (e.g., POCl3, strong bases) | Catalytic Methods and Greener Reagents | Exploration of iron, iridium, or electrochemical catalysis; use of reagents like N-methylaniline. nih.govorganic-chemistry.orgrsc.orgnih.gov |
| Solvent-intensive Processes | Aqueous or Solvent-Free Conditions | Investigation of reactions in water or under neat conditions to reduce solvent waste. mdpi.com |
Advanced Computational Approaches for Rational Design
Computational chemistry offers powerful tools to predict the properties and design novel applications for this compound and its derivatives. Future research should leverage these methods to guide synthetic efforts and biological testing.
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build models that correlate the structural features of derivatives with their biological activities. researchgate.netuq.edu.au This would enable the prediction of the activity of yet-unsynthesized analogs, prioritizing the synthesis of the most promising candidates.
Molecular Docking Simulations: For identified biological targets, molecular docking can predict the binding modes and affinities of this compound and its derivatives. researchgate.netnih.govajchem-a.com This can provide insights into the key interactions at the molecular level and guide the design of modifications to enhance potency and selectivity.
Pharmacophore Modeling: Based on a set of active indole-3-carbaldehyde analogs, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new compounds with the desired activity profile.
| Computational Method | Objective | Potential Outcome |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Correlate structure with biological activity. uq.edu.au | Predictive models for designing more potent derivatives. |
| Molecular Docking | Predict binding modes and affinities to biological targets. ajchem-a.com | Rational design of modifications to improve target engagement. |
| Pharmacophore Modeling | Identify essential 3D features for activity. | Virtual screening of compound libraries to discover new active molecules. |
Exploration of New Reactivity Modes and Functionalizations
The unique combination of functional groups in this compound opens up avenues for exploring novel chemical transformations.
Reactivity of the N-Allyl Group: The allyl group is susceptible to a variety of transformations. Future work could explore its participation in intramolecular reactions, such as cyclizations, to create novel polycyclic indole (B1671886) structures. Additionally, the reactivity of the N-allyl group could be harnessed in metal-catalyzed cross-coupling reactions.
Functionalization of the 2-Methyl Group: The 2-methyl group can be functionalized through direct generation of a C,N-dianion, allowing for the introduction of various electrophiles in a regiospecific manner. rsc.org This could lead to a new class of derivatives with potentially interesting biological properties.
Transformations of the Aldehyde Group: The aldehyde group is a versatile handle for a wide range of reactions, including condensations, oxidations, reductions, and the formation of various heterocyclic rings. Future research could focus on developing novel multi-component reactions that utilize the aldehyde functionality to build molecular complexity in a single step.
Expanding the Scope of Indole-3-carbaldehyde as a Versatile Synthetic Intermediate
Indole-3-carbaldehydes are well-established as key intermediates in the synthesis of biologically active compounds and natural products. researchgate.netekb.eg The presence of the N-allyl and 2-methyl groups in the target molecule can be exploited to expand its synthetic utility.
Synthesis of Novel Heterocycles: The aldehyde can react with a variety of binucleophiles to construct fused heterocyclic systems. The N-allyl group can then be further functionalized or removed, providing access to a diverse range of molecular scaffolds.
Precursor for Biologically Active Molecules: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, indole-3-carbaldehyde derivatives have been used to synthesize compounds with anticancer and antimicrobial activities.
Late-Stage Functionalization: The reactivity of the aldehyde and allyl groups makes this molecule suitable for late-stage functionalization in the synthesis of complex natural products or drug candidates.
Deepening Mechanistic Understanding of Biological Interactions (in vitro)
While the synthesis and reactivity of this compound are important areas of research, understanding its interactions with biological systems at a molecular level is crucial for any potential therapeutic applications.
Enzyme Inhibition Assays: Indole-3-carbaldehyde derivatives have shown inhibitory activity against various enzymes. Future in vitro studies should screen this compound against a panel of relevant enzymes, such as kinases, proteases, and oxidoreductases, to identify potential biological targets.
Anticancer and Anti-inflammatory Studies: Indole derivatives are known to possess anticancer and anti-inflammatory properties. researchgate.netnih.goveurekaselect.com In vitro studies using various cancer cell lines and models of inflammation can elucidate the potential of this compound in these therapeutic areas. Mechanistic studies could investigate its effects on cell cycle progression, apoptosis, and inflammatory signaling pathways. nih.gov
Antioxidant Activity Evaluation: The indole nucleus is known to have antioxidant properties. The antioxidant potential of this compound and its derivatives could be evaluated using in vitro assays such as the DPPH radical scavenging assay.
| In Vitro Study | Research Question | Potential Significance |
|---|---|---|
| Enzyme Inhibition Assays | Does the compound inhibit the activity of key enzymes involved in disease? | Identification of specific molecular targets for therapeutic intervention. |
| Anticancer Cell Line Screening | Does the compound exhibit cytotoxic or cytostatic effects on cancer cells? | Discovery of a potential new lead compound for cancer therapy. eurekaselect.com |
| Anti-inflammatory Assays | Can the compound modulate inflammatory responses in cellular models? | Development of a novel anti-inflammatory agent. nih.gov |
| Antioxidant Activity Assays | Does the compound possess radical scavenging or antioxidant properties? | Potential application in conditions associated with oxidative stress. |
Q & A
Q. Analytical Techniques
- Chromatography : HPLC or TLC with UV detection (λ = 254 nm) identifies impurities. Purity >98% is achievable via column chromatography using ethyl acetate/hexane gradients .
- Spectroscopy :
- X-ray Crystallography : Resolves regiochemical ambiguities, particularly for allyl group positioning .
What strategies mitigate competing side reactions during N-allylation of 2-methylindole-3-carbaldehyde?
Q. Advanced Regioselectivity Control
- Steric Effects : The 2-methyl group directs allylation to the 1-position by hindering substitution at adjacent sites. Using bulky bases (e.g., NaH) further suppresses alternative pathways .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates and enhance reaction rates. Avoiding protic solvents prevents protonation of the indole anion .
- Kinetic vs. Thermodynamic Control : Shorter reaction times (≤16 hours) favor the desired product, while prolonged heating may lead to dimerization or oxidation .
How do structural modifications of this compound influence its biological activity?
Q. Structure-Activity Relationship (SAR) Insights
- Antimicrobial Activity : Substitution at the 3-carbaldehyde position enhances binding to microbial enzymes (e.g., thymidylate synthase). Electron-withdrawing groups (e.g., nitro, bromo) at the 5- or 6-positions improve potency by increasing electrophilicity .
- Anticancer Potential : Allyl groups facilitate membrane permeability, while methyl groups at the 2-position stabilize π-π interactions with DNA topoisomerase II .
Experimental Design : Comparative assays (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) are conducted against structurally analogous indole derivatives to isolate substituent effects .
What challenges arise in characterizing transient intermediates during the synthesis of this compound?
Q. Advanced Mechanistic Analysis
- Reactive Intermediates : The Vilsmeier-Haack reaction generates unstable iminium intermediates, which decompose rapidly upon exposure to moisture. Low-temperature quenching (-78°C) and immediate spectroscopic analysis (e.g., in situ IR) are critical .
- Byproduct Identification : Mass spectrometry (HRMS) coupled with tandem LC-MS/MS distinguishes between oxidation byproducts (e.g., carboxylic acids) and dimeric species .
What methods are effective for introducing halogen substituents to the indole core of this compound?
Q. Functionalization Strategies
- Electrophilic Iodination : Iodine (I₂) in dichloromethane at 0–25°C selectively substitutes the 5- or 6-position, guided by the directing effects of the allyl and methyl groups .
- Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions install aryl/heteroaryl groups at the 4- or 7-position using pre-halogenated intermediates (e.g., 6-iodo derivatives) .
How can computational chemistry aid in predicting the reactivity of this compound?
Q. Advanced Computational Modeling
- DFT Calculations : Predict regioselectivity in electrophilic substitution by analyzing Fukui indices and molecular electrostatic potential (MEP) surfaces. For example, the 5-position often shows higher electrophilic susceptibility than the 6-position .
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets for bioactivity screening .
What are the best practices for handling and storing this compound to prevent degradation?
Q. Stability Protocols
- Storage : Under inert gas (argon) at -20°C in amber vials to prevent oxidation of the aldehyde group .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps (e.g., NaH-mediated reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
